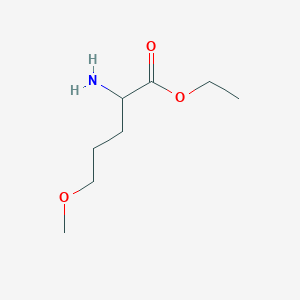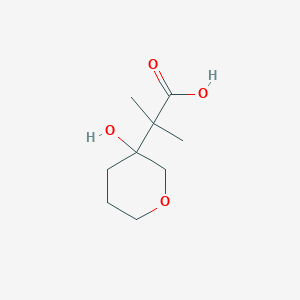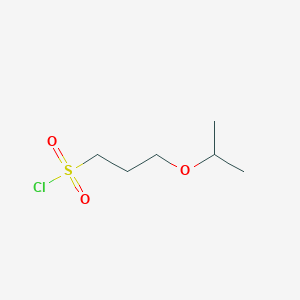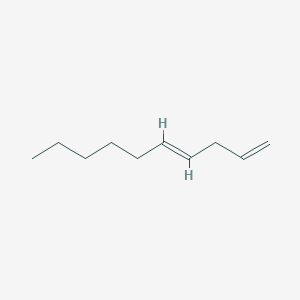
3-(5-chloro-1H-indole-3-carbonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-1H-indole-3-carbonyl)aniline, commonly referred to as CICA, is a widely used chemical compound that is used in various research applications. CICA is a versatile molecule with a wide range of applications in the scientific community. CICA is a heterocyclic compound that is composed of an indole ring, a chlorine atom, and an aniline group. CICA is a unique molecule that has recently been used in various scientific research applications due to its unique properties.
科学研究应用
CICA has recently been used in various scientific research applications due to its unique properties. CICA has been used in research related to the synthesis of various compounds, such as pyridines and quinolines. CICA has also been used in the synthesis of drugs, such as quinolones and indoles. Additionally, CICA has been used in the synthesis of polymers, dyes, and other materials.
作用机制
CICA has several different mechanisms of action that are dependent on the application. For example, in the synthesis of polymers, CICA acts as a cross-linking agent that helps to form polymers with strong bonds. In the synthesis of drugs, CICA acts as an inhibitor of certain enzymes, allowing for the synthesis of specific drugs. In the synthesis of dyes, CICA acts as a catalyst that helps to form the desired dye.
Biochemical and Physiological Effects
The biochemical and physiological effects of CICA are largely unknown due to a lack of research in this area. However, CICA has been shown to have some effects on the human body, such as the inhibition of certain enzymes and the modulation of certain metabolic pathways. Additionally, CICA has been shown to have some effects on the immune system, such as the inhibition of certain immune responses.
实验室实验的优点和局限性
CICA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using CICA is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, CICA is relatively stable and can be stored for long periods of time without degradation. However, CICA can be toxic if not handled correctly and should be handled with caution. Additionally, CICA can be difficult to work with in certain applications due to its reactivity.
未来方向
The future of CICA is promising, with several potential applications in the scientific community. One potential application is in the synthesis of drugs, as CICA has been shown to have some effects on the human body. Additionally, CICA could be used in the development of new materials, such as polymers and dyes. Additionally, CICA could be used in the development of new catalysts and enzymes. Finally, CICA could be used in the development of new diagnostic tools, such as biomarkers and imaging agents.
合成方法
CICA can be synthesized in several different ways, depending on the desired product. One of the most common methods of synthesizing CICA is through the use of a Friedel-Crafts reaction. This reaction involves the reaction of an indole and an aniline in the presence of an acid catalyst. The reaction produces CICA and a byproduct of acetic acid. This method is relatively straightforward and is commonly used in the laboratory.
属性
IUPAC Name |
(3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFUGJBRTVIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)

![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)







![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
